![molecular formula C18H20N2 B2840081 1-Butyl-2-(4-methylphenyl)benzimidazole CAS No. 872345-22-7](/img/structure/B2840081.png)
1-Butyl-2-(4-methylphenyl)benzimidazole
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Overview
Description
“1-Butyl-2-(4-methylphenyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole system is a crucial pharmacophore, or a part of a molecular structure, which is responsible for the biological activity in a drug molecule .
Scientific Research Applications
Corrosion Inhibition
1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) demonstrates significant inhibition performance as a corrosion inhibitor for mild steel in hydrochloric acid. Theoretical predictions using molecular dynamics and quantum chemical calculations suggest BMPB exhibits better performance than benzimidazole (BI), forming a protective film on the mild steel surface. This is supported by experimental findings, including electrochemical measurements and scanning electron microscopy studies (Xu et al., 2015).
Antioxidant Properties
Benzimidazole derivatives, including 1-Butyl-2-(4-methylphenyl)benzimidazole, have shown notable antioxidant properties. These compounds have been found to inhibit lipid peroxidation in the rat liver more effectively than butylated hydroxytoluene (BHT), indicating their potential as antioxidants (Kuş et al., 2004).
Anti-Helicobacter Pylori Agents
Compounds derived from benzimidazole, including structures similar to 1-Butyl-2-(4-methylphenyl)benzimidazole, have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds are promising for developing novel anti-H. pylori agents, showing low minimal inhibition concentration (MIC) values and a low rate of resistance development (Carcanague et al., 2002).
Synthetic Applications
Benzimidazole compounds, similar to 1-Butyl-2-(4-methylphenyl)benzimidazole, are used in synthesizing new bases of nucleoside moieties and as antioxidants in lubricant oils. These compounds demonstrate the versatility of benzimidazoles in chemical synthesis, contributing to various fields like pharmaceuticals and industrial applications (El-Hashash et al., 2013).
Medicinal Chemistry
Benzimidazole derivatives are widely used in medicinal chemistry due to their biological activity. They exhibit antiviral, antimicrobial, and antitumor properties, making them valuable in drug discovery and development. The presence of a butyl substituent, as in 1-Butyl-2-(4-methylphenyl)benzimidazole, can affect the compound's structural organization and conjugation, impacting its biological activities (Kazachenko et al., 2022).
Future Directions
Benzimidazole and its derivatives, including “1-Butyl-2-(4-methylphenyl)benzimidazole”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new benzimidazole derivatives, investigation of their biological activities, and development of their potential therapeutic applications.
properties
IUPAC Name |
1-butyl-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWZGBXUIMFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-(4-methylphenyl)benzimidazole |
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